Tert-butanol-1,1,1,3,3,3-D6
Description
Significance of Site-Specific Deuterium (B1214612) Labeling in Advanced Chemical and Biological Sciences
Site-specific deuterium labeling is a powerful technique that involves the precise substitution of hydrogen with its heavier isotope, deuterium, at specific locations within a molecule. This strategic labeling is invaluable for several reasons. The mass difference between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. Measuring the KIE provides profound insights into reaction mechanisms, helping to identify the rate-determining step and the nature of transition states. dtu.dkresearchgate.net
Furthermore, deuterium's distinct nuclear magnetic resonance (NMR) properties compared to hydrogen make it a powerful probe in structural and dynamic studies. arkat-usa.org In proton NMR spectroscopy, the absence of signals from deuterated positions simplifies complex spectra, allowing for clearer analysis of the remaining proton signals. Conversely, deuterium NMR provides direct information about the local environment and dynamics at the labeled site. acs.org This dual utility makes site-specifically deuterated compounds indispensable for elucidating molecular structures, studying intermolecular interactions, and tracking the metabolic fate of molecules in biological systems. isowater.comacs.org The ability to introduce deuterium at specific sites allows researchers to ask and answer highly specific questions about molecular behavior. researchgate.net
Overview of Tert-butanol-1,1,1,3,3,3-D6: Isotopic Design and Research Utility
This compound is a specific isotopologue of tert-butanol (B103910) where the six hydrogen atoms of two of the three methyl groups are replaced by deuterium. lgcstandards.com This specific labeling pattern makes it a unique tool for various research applications.
The primary utility of this compound stems from its use as a mechanistic probe in chemical reactions. By comparing its reactivity to that of non-deuterated tert-butanol or other deuterated variants, chemists can dissect reaction pathways with high precision. For instance, studying the kinetic isotope effect in reactions involving the transfer of a hydrogen atom from one of the methyl groups can reveal intricate details about the transition state of the reaction.
In the field of spectroscopy, particularly NMR, this compound serves as a specialized solvent or internal standard. Its deuterated nature minimizes solvent interference in proton NMR spectra, enhancing the clarity of signals from the analyte of interest. Furthermore, solid-state deuterium NMR studies of deuterated tert-butanol have provided detailed information on molecular mobility, revealing distinct rotational dynamics of the methyl groups and the entire butyl fragment at different temperatures. acs.org
The strategic placement of deuterium in this compound also allows for its use in tracing studies. Researchers can follow the fate of the deuterated methyl groups through complex chemical or biological transformations using techniques like mass spectrometry. smolecule.com This is particularly valuable in understanding metabolic pathways and reaction mechanisms where the tert-butyl group is transferred or modified.
Properties of this compound
| Property | Value |
| CAS Number | 53853-65-9 |
| Molecular Formula | C4H4D6O |
| Molecular Weight | 80.15 g/mol |
| Appearance | Colorless liquid |
This table contains data for this compound.
Structure
3D Structure
Properties
Molecular Formula |
C4H10O |
|---|---|
Molecular Weight |
80.16 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3 |
InChI Key |
DKGAVHZHDRPRBM-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C)(C)O |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butanol 1,1,1,3,3,3 D6
Direct Deuteration Approaches for Tertiary Alcohols
Direct deuteration involves the post-synthetic replacement of hydrogen atoms with deuterium (B1214612) on the tert-butanol (B103910) molecule. This is primarily achieved through catalytic hydrogen-deuterium (H/D) exchange reactions.
Catalytic Hydrogen-Deuterium Exchange Reactions with Deuterium Oxide (D2O)
Deuterium oxide (D2O) serves as a cost-effective and readily available source of deuterium for H/D exchange reactions. These transformations are facilitated by catalysts that can activate the C-H bonds of the alcohol.
Homogeneous Catalysis Systems for Selective Deuteration
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been extensively studied for the deuteration of alcohols. nih.govrsc.org Transition-metal complexes, particularly those involving iridium, ruthenium, manganese, and iron, are effective for this purpose. nih.govnih.govnih.govresearchgate.net
The predominant mechanism for many of these catalysts involves a "hydrogen borrowing" or dehydrogenation-deuteration sequence. nih.govnih.gov The process typically includes:
The metal catalyst temporarily oxidizes the alcohol to its corresponding carbonyl compound (an aldehyde or ketone). nih.gov
The catalyst's hydride ([M-H]) undergoes H/D exchange with the D2O solvent to form a deuteride (B1239839) species ([M-D]). nih.gov
The carbonyl intermediate is then reduced by the deuteride species, incorporating deuterium into the alcohol product. nih.gov
This mechanism is highly effective for the α- and β-deuteration of primary and secondary alcohols. nih.govnih.gov However, for tertiary alcohols like tert-butanol, this pathway is not viable. Tert-butanol lacks α-hydrogens, making the initial dehydrogenation step to form a ketone impossible. Consequently, homogeneous catalyst systems that rely on this mechanism are generally ineffective for deuterating the methyl groups of tert-butanol.
| Catalyst Type | Metal Center | Typical Application | Reference |
|---|---|---|---|
| Bipyridonate Complex | Iridium (Ir) | α-selective deuteration of primary and secondary alcohols. | nih.govrsc.orgresearchgate.net |
| Pincer Complex | Ruthenium (Ru) | α- and/or β-deuteration of primary and secondary alcohols. | nih.govnih.gov |
| Pincer Complex | Manganese (Mn), Iron (Fe) | Regioselective deuteration of primary and secondary alcohols. | rsc.org |
Heterogeneous Catalysis Systems for H/D Exchange
Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and reusability. Common systems include metals like palladium or platinum on a solid support (e.g., carbon). mdpi.comresearchgate.net While effective for many substrates, vapor-phase exchange of tert-butanol with deuterium gas over such catalysts has shown little to no success in deuterating the carbon-bound hydrogens. cdnsciencepub.com
A more successful and direct approach for the per-deuteration of tert-butanol involves acid catalysis in D2O. Research has demonstrated that heating a solution of tert-butanol in D2O with a catalytic amount of a strong acid, such as sulfuric acid, under slight pressure can yield highly deuterated tert-butanol. cdnsciencepub.com In one study, this method produced 85% per-deuterated t-butanol. cdnsciencepub.com
The proposed mechanism for this exchange involves a reversible acid-catalyzed dehydration of tert-butanol to form an isobutylene intermediate. This alkene then undergoes rehydration in the deuterium-rich environment, leading to the incorporation of deuterium atoms. Repeated cycles of this dehydration-hydration equilibrium eventually lead to the exchange of all nine methyl protons for deuterium. When the reaction is conducted at atmospheric pressure, the isobutylene formed escapes, preventing the exchange reaction. cdnsciencepub.com
Reductive Deuteration utilizing Deuterated Reagents
An alternative to direct H/D exchange is the construction of the target molecule from smaller, pre-deuterated building blocks. This approach often involves reductive steps using powerful deuterated reducing agents or the use of deuterated precursors in classic organic reactions.
Application of NaBD4 and LiAlD4 in Deuterated Precursor Synthesis
Sodium borodeuteride (NaBD4) and lithium aluminum deuteride (LiAlD4) are powerful deuteride-donating reagents. However, they cannot be used to directly synthesize tert-butanol-d6 from a carbonyl compound, as the reduction of a ketone like acetone (B3395972) would yield a secondary alcohol (isopropanol). Instead, their primary role is in the synthesis of the deuterated precursors required for building the final molecule.
The most prominent synthetic route to tert-butanol-d6 is the Grignard reaction. google.comquora.comdoubtnut.com This method involves the reaction of a deuterated methyl Grignard reagent (CD3MgI) with deuterated acetone (acetone-d6), followed by hydrolysis with D2O to ensure the hydroxyl group is also deuterated. google.com
Synthesis of Deuterated Acetone (Acetone-d6) : This precursor is typically prepared via H/D exchange of standard acetone with D2O under acid or base catalysis.
Synthesis of Deuterated Methyl Precursors (e.g., CD3I) : LiAlD4 is instrumental in synthesizing deuterated methyl groups. nih.govatlanchimpharma.com For example, it can be used in the reductive cleavage of certain precursors to generate deuterated alkyl groups, which can then be converted into deuterated methyl iodide. nih.gov The high reactivity of LiAlD4 allows it to reduce a wide range of functional groups, making it a versatile tool for introducing deuterium into organic molecules. arkat-usa.org
A patented method describes the synthesis of high-purity deuterated tert-butanol by reacting deuterium methyl magnesium iodide with deuterium acetone in the presence of anhydrous manganese chloride, followed by hydrolysis with a D2O solution of a deuterated acid. This process achieves yields of up to 82% with an isotopic abundance of 99.7%. google.com
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1 | Deuterated Acetone (CD3)2CO Deuterated Methyl Magnesium Iodide (CD3MgI) | Deuterated tert-butoxide intermediate | Formation of the C-C bond to create the tertiary carbon skeleton. |
| 2 | Deuterated tert-butoxide intermediate Deuterium Oxide (D2O) | This compound ((CD3)3COD) | Acidic workup to protonate (deuterate) the alkoxide. |
Single-Electron Transfer Reductive Deuteration Strategies for Alkyl Halides or Carbonyl Precursors
Single-electron transfer (SET) has emerged as a powerful strategy for reductive deuteration. researchgate.netnih.govorganic-chemistry.orgnih.govbohrium.com These methods typically use a single-electron donor, such as samarium(II) iodide (SmI2) or sodium dispersion, in combination with a deuterium source like D2O or deuterated ethanol (EtOD-d1). researchgate.netorganic-chemistry.org
This approach has been highly successful in the reductive deuteration of carbonyl precursors and acyl chlorides to generate α-deuterated alcohols. researchgate.netnih.gov The mechanism involves the transfer of an electron to the carbonyl or acyl group, forming a radical anion intermediate (ketyl radical), which is then quenched by a deuterium donor. A second electron transfer and deuterium quench yields the deuterated alcohol. nih.gov This method is valued for its high functional group tolerance and the ability to achieve excellent levels of deuterium incorporation (often ≥98%). researchgate.netnih.gov
However, for the specific synthesis of this compound, SET reductive deuteration of a carbonyl precursor is not a suitable strategy. The reaction inherently introduces deuterium at the α-position (the carbon bearing the hydroxyl group). Since tert-butanol has no hydrogens at this position, this method cannot be used to deuterate the methyl groups. Applying this method to the logical precursor, acetone-d6, would result in the formation of isopropanol-d7 ((CD3)2CDOH), not tert-butanol-d6. researchgate.net Similarly, SET reduction of alkyl halides leads to dehalogenation and the formation of a C-D bond, which does not produce an alcohol. Therefore, while SET is a significant methodology for synthesizing other deuterated alcohols, it is not directly applicable to the synthesis of the target compound as outlined.
Reductive Deuteration utilizing Deuterated Reagents
Multi-Step Synthesis via Deuterated Building Blocks
Multi-step synthesis is a foundational approach in organic chemistry for constructing complex molecules from simpler starting materials. libretexts.org In the context of isotopic labeling, this strategy involves the use of precursors that are already enriched with deuterium. This approach is often more efficient for achieving high isotopic purity in the final product compared to direct hydrogen-deuterium exchange on the target molecule. nih.gov The synthesis of this compound is a prime example of this strategy, where the carbon skeleton is assembled from smaller, fully deuterated molecules.
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. organic-chemistry.org It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone. organic-chemistry.org This reaction is widely used for the synthesis of primary, secondary, and tertiary alcohols. organicchemistrytutor.comyoutube.com
The general mechanism involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon. organicchemistrytutor.comdoubtnut.com This addition breaks the carbon-oxygen pi bond, resulting in the formation of a magnesium alkoxide intermediate. Subsequent hydrolysis or acidic workup of this intermediate protonates the alkoxide to yield the final alcohol product. organicchemistrytutor.com The reaction of a Grignard reagent with a ketone is a standard and efficient route for the preparation of tertiary alcohols. organicchemistrytutor.commasterorganicchemistry.com
The synthesis of this compound is effectively achieved by applying the Grignard reaction with deuterated precursors. Specifically, the reaction involves deuterated methyl magnesium iodide (CD₃MgI) and deuterated acetone (acetone-d₆). google.com This ensures that both methyl groups originating from the acetone and the methyl group from the Grignard reagent are fully deuterated.
The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from being quenched by protic solvents. youtube.comgoogle.com A key aspect of a reported successful synthesis is the use of anhydrous manganese chloride as a catalyst. This addition promotes a reaction that proceeds under mild conditions with a high yield. google.com
Grignard Reaction : Deuterated methyl magnesium iodide is reacted with deuterated acetone in anhydrous THF in the presence of anhydrous manganese chloride. google.com
Hydrolysis : The resulting magnesium alkoxide intermediate is then hydrolyzed, typically with an aqueous acid solution, to produce this compound. google.com
The table below summarizes findings from various implementations of this synthetic route, highlighting the reaction conditions and outcomes. google.com
| Reactant 1 (Amount) | Reactant 2 (Amount) | Catalyst (Amount) | Solvent (Volume) | Temperature | Time | Yield | GC Purity | Isotopic Purity (atom % D) |
| Deuterium methyl magnesium iodide (185g) | Deuterated acetone (64g) | Anhydrous manganese chloride (8g) | Anhydrous tetrahydrofuran (1000mL) | -10 ± 2 °C | 4-6 hours | 82% | 99.9% | 99.7% |
| Deuterium methyl magnesium iodide (185g) | Deuterated acetone (64g) | Anhydrous manganese chloride (8g) | Anhydrous tetrahydrofuran (1000mL) | 10 ± 2 °C | 4-6 hours | 80% | 99.9% | 99.8% |
| Deuterium methyl magnesium iodide (160g) | Deuterated acetone (64g) | Anhydrous manganese chloride (7g) | Anhydrous tetrahydrofuran (1000mL) | 0 ± 2 °C | 4-6 hours | - | - | - |
| Deuterium methyl magnesium iodide (185g) | Deuterated acetone (55g) | Anhydrous manganese chloride (7g) | Anhydrous tetrahydrofuran (1000mL) | 0 ± 2 °C | 4-6 hours | 75% | - | - |
Methodological Advancements in Deuterium Incorporation and Isotopic Purity
Advancements in synthetic methodologies are crucial for producing deuterated compounds with high isotopic purity, which is often a requirement for their intended applications. nih.gov Suboptimal isotopic enrichment can complicate data interpretation in metabolic studies or reduce the effectiveness of a deuterated drug. nih.gov
The use of fully deuterated building blocks, such as deuterated acetone and deuterium methyl magnesium iodide, is a primary strategy to maximize deuterium incorporation and achieve high isotopic abundance in the final product. google.com A patented method for synthesizing deuterated tert-butyl alcohol demonstrates the efficacy of this approach, achieving isotopic purity levels as high as 99.8% (atom % D). google.com
Key methodological aspects that contribute to this high purity and yield include:
Catalysis : The introduction of anhydrous manganese chloride as a catalyst allows the reaction to proceed under mild temperature conditions (-10 to 20 °C) while maintaining high efficiency. google.com
Reaction Control : Careful control of reaction parameters, such as temperature and reaction time (typically 4-6 hours), is vital for maximizing the yield and purity of the product. google.com
Purification : The final step of rectification (distillation) is employed to separate the highly enriched deuterated tert-butyl alcohol product, resulting in a high chemical purity (GC purity of 99.9%). google.com
These methodological refinements result in a process that is not only effective in producing high-purity this compound but is also characterized by its mild reaction conditions and simple operation. google.com
The following table presents the reported purity and yield from a specific synthetic example. google.com
| Parameter | Result |
| Yield | 82% |
| GC Purity | 99.9% |
| Isotopic Abundance (atom % D) | 99.7% |
Advanced Spectroscopic Characterization and Research Applications of Tert Butanol 1,1,1,3,3,3 D6
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Solid-State Deuterium (B1214612) (²H) NMR for Investigating Molecular Dynamics in Condensed Phases
Solid-state deuterium (²H) NMR spectroscopy is a powerful technique for probing the molecular mobility of deuterated compounds like tert-butanol-1,1,1,3,3,3-d6. By analyzing the NMR line shapes and the anisotropy of spin-lattice relaxation over a wide range of temperatures, researchers can gain detailed insights into the specific motions occurring within the molecule in its solid form. nih.gov Studies have shown that while the hydroxyl group of the molecule remains immobile on the ²H NMR timescale, the butyl group exhibits significant mobility. nih.gov This mobility is characterized by two primary motions: the rotation of the deuterated methyl (CD3) groups and the reorientation of the entire butyl fragment. nih.gov
In the solid phase, the deuterated methyl (CD3) groups of tert-butanol-d6 are not static. They undergo rotation about their three-fold symmetry axes (C3 axes). nih.gov Through numerical simulations of the deuterium NMR spectral line shapes, it has been determined that in the temperature range of 103–133 K, this motion is best described as a three-site jump rotation. nih.gov This model implies that the methyl groups hop between three equivalent positions, a fundamental mode of motion for methyl groups in solids. The rotational mechanism of these methyl groups remains consistent as a three-site jump even at higher temperatures, above 173 K. nih.gov
In addition to the rotation of the individual methyl groups, the entire butyl fragment—the [(CD3)3-C] group—also rotates around its own three-fold symmetry axis (C3′ axis). nih.gov Similar to the methyl groups, this motion is characterized by three-site jump rotations in the low-temperature regime (103–133 K). nih.gov
However, a significant finding from the analysis of spin-lattice relaxation anisotropy is that the reorientation mechanism for the butyl fragment changes as the temperature increases. nih.gov Above 173 K, the motion transitions from a discrete three-site jump to a free diffusion rotational mechanism. nih.gov This change indicates that at higher temperatures, the butyl fragment rotates more freely and is not confined to three specific sites. nih.gov
A key outcome of these solid-state ²H NMR studies is the quantification of the energy barriers associated with these molecular motions. By analyzing the temperature dependence of the NMR spectra, the activation energies (Ea) and pre-exponential factors (k₀), which relate to the attempt frequency of the motion, can be determined. nih.gov For the motions within solid tert-butanol-d6 in the temperature range of 103–133 K, specific values have been calculated. nih.gov
The activation barrier for the rotation of the methyl groups is higher than that for the reorientation of the entire butyl fragment, suggesting different constraints on these two types of motion. nih.gov Despite the change in the butyl fragment's rotational mechanism at higher temperatures (T > 173 K), the activation barriers for both the methyl and butyl rotations remain similar to their low-temperature values, indicating that the fundamental interaction potential governing these motions does not change significantly with the phase transition. nih.gov
| Molecular Motion | Activation Energy (Ea) | Pre-exponential Factor (k₀) |
|---|---|---|
| Methyl (CD₃) Group Rotation | 21 ± 2 kJ/mol | (2.6 ± 0.5) × 10¹² s⁻¹ |
| Butyl [(CD₃)₃-C] Fragment Rotation | 16 ± 2 kJ/mol | (1.0 ± 0.2) × 10¹² s⁻¹ |
Application as a Deuterated Solvent in Solution-State NMR Spectroscopy
In solution-state NMR, the signals from hydrogen atoms in the solvent can be overwhelmingly large, potentially obscuring the signals from the sample of interest. This compound, often referred to more completely as tert-butanol-d10 (B166771) when the hydroxyl proton is also replaced, is used as a deuterated solvent to circumvent this issue. cymitquimica.com By replacing protons with deuterium, the solvent becomes effectively "invisible" in standard ¹H NMR spectroscopy, thus minimizing background signals. cymitquimica.com
The primary advantage of using a deuterated solvent like tert-butanol-d6 is the inherent suppression of the solvent signal. cymitquimica.com When a sample is dissolved in a non-deuterated solvent, the intense solvent peak can cause problems such as baseline distortion and dynamic range issues for the detector, which can mask nearby solute signals. nih.gov While various pulse sequences like WATERGATE and presaturation exist to suppress solvent signals, they are not always perfect and can sometimes suppress nearby sample signals as well. nih.govresearchgate.net
Using tert-butanol-d6 as the solvent eliminates the need for such complex suppression techniques. cymitquimica.com The absence of a large solvent peak leads to a cleaner spectrum with a flatter baseline. This significantly enhances spectral resolution, allowing for more precise analysis of the chemical shifts, coupling constants, and integration of the analyte's signals. cymitquimica.com Furthermore, tert-butanol (B103910) has been utilized as an internal standard for quantitative NMR (qNMR) due to its simple singlet signal in a region of the spectrum that is often clear of other analyte signals. ijpsonline.com
Studies of Solute Conformation and Molecular Dynamics in Deuterated Media
The use of deuterated solvents like this compound is crucial in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the conformation and dynamics of solute molecules. The substitution of protons with deuterium in the solvent minimizes solvent interference in ¹H NMR spectra, thereby providing a clearer window to observe the signals of the solute.
Molecular dynamics (MD) simulations, in conjunction with experimental techniques, offer a powerful approach to understanding the behavior of molecules in solution. For instance, MD simulations have been employed to investigate the complex molecular interactions between proteins, excipients, and tert-butanol (TBA). nih.gov These studies are vital in fields like biopharmaceutical formulation, where understanding the stabilizing effects of co-solvents like TBA is essential. nih.gov Research has shown that in aqueous solutions, tert-butanol molecules can form "micelle-like" structural fluctuations, which influence the thermodynamic properties of the solution. arxiv.org These structural arrangements are driven by both the hydrophilic hydroxyl group and the hydrophobic tert-butyl group. arxiv.org
A study on 2,3-dihydroxypropanoic acid in tert-butanol-d10 (a fully deuterated version) revealed the dominance of gauche-hydroxyl rotamers, highlighting the solvent's role in influencing the conformational preferences of solutes. sigmaaldrich.com The bulky and rigid nature of the tert-butyl group has a significant impact on the viscosity and the size of molecular aggregates in solution. core.ac.uk
Table 1: Research Findings on Solute Conformation and Molecular Dynamics
| Research Focus | Key Findings | Analytical Technique(s) |
| Protein-Excipient-TBA Interactions | TBA influences the molecular interactions critical for biopharmaceutical formulations. nih.gov | Molecular Dynamics (MD) Simulations |
| Structural Fluctuations in Aqueous TBA | "Micelle-like" structural fluctuations observed in dilute aqueous solutions. arxiv.org | Molecular Dynamics (MD) Simulations |
| Conformational Analysis | Gauche-hydroxyl rotamers of 2,3-dihydroxypropanoic acid are dominant in tert-butanol-d10. sigmaaldrich.com | NMR Spectroscopy |
| Molecular Aggregation | The bulky nature of the tert-butyl group affects viscosity and aggregate size. core.ac.uk | Rheology, SWAXS, MD Simulations |
Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks
This compound is instrumental in studies aimed at understanding intermolecular forces, particularly hydrogen bonding. The substitution of hydrogen with deuterium can lead to observable changes in hydrogen bond geometries, known as geometric isotope effects, which in turn can affect the global structure and bulk properties of hydrogen-bonded systems. smolecule.com
Vibrational spectroscopies, such as infrared (IR) and Raman, coupled with molecular dynamics simulations, have been used to investigate the state of aggregation and hydrogen bonding in supercritical tert-butanol. nih.govresearchgate.net These studies have shown that even in the supercritical state, hydrogen bonds persist, with the fluid primarily consisting of smaller oligomers. nih.govresearchgate.net The analysis of the OH stretching mode in the vibrational spectra provides quantitative information about the degree of hydrogen bonding. nih.govresearchgate.net
In aqueous solutions, the hydroxyl group of tert-butanol forms strong hydrogen bonds with water molecules. arxiv.org Molecular dynamics simulations have shown a strong peak at approximately 2.6 Å in the radial distribution function between the oxygen atom of TBA and the oxygen of water, indicative of this strong interaction. arxiv.org This is in contrast to pure tert-butanol, where hydrogen bonds are formed between the hydroxyl groups of the TBA molecules themselves. arxiv.org The presence of tert-butanol at an air-water interface can significantly alter the structure of interfacial water, as evidenced by changes in the vibrational sum frequency generation (VSFG) spectrum. atamanchemicals.com
Mass Spectrometry (MS) Applications
Tracer Studies for Elucidating Chemical Transformation Pathways
The isotopic labeling in this compound makes it an effective tracer for elucidating chemical reaction mechanisms and transformation pathways. By incorporating the deuterated compound into a reaction, scientists can track the movement and transformation of the deuterium-labeled molecules, providing insights into the step-by-step process of a chemical conversion. clearsynthdeutero.com
Mass spectrometry is a key analytical technique in these tracer studies. The mass difference between the deuterated and non-deuterated fragments allows for the clear identification and tracking of the labeled parts of the molecule throughout a reaction. Comparing the mass spectra of deuterated butanols with their undeuterated counterparts helps to confirm known fragmentation patterns and reveal new information about the formation of rearrangement ions. researchgate.net This approach is valuable in a wide range of chemical and biochemical research, including metabolic studies and environmental fate analysis. clearsynthdeutero.comontosight.ai
Quantitative Analysis through Isotopic Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds as internal standards. This compound can be used as such a standard for the accurate quantification of unlabeled tert-butanol in various matrices.
In this method, a known amount of the deuterated standard is added to the sample containing the analyte (unlabeled tert-butanol). The sample is then analyzed by mass spectrometry, and the ratio of the signal from the analyte to the signal from the isotopically labeled standard is measured. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, minimizing errors due to matrix effects or incomplete recovery. This high precision and accuracy make IDMS a reference method for the determination of trace and ultra-trace amounts of organic compounds. chembk.com For example, a headspace gas chromatography-mass spectrometry method has been developed for the simultaneous determination of tert-butanol and other gasoline-related compounds in groundwater, achieving a detection limit of 0.02 μg/L for TBA. epa.gov
Mechanistic Investigations and Kinetic Isotope Effects Kie Involving Tert Butanol 1,1,1,3,3,3 D6
Elucidation of Complex Reaction Mechanisms
The strategic placement of deuterium (B1214612) atoms in tert-butanol-1,1,1,3,3,3-D6 allows for the detailed examination of bond-breaking and bond-forming steps in various chemical transformations.
The acid-catalyzed dehydration of tertiary alcohols to form alkenes is a cornerstone reaction in organic chemistry. libretexts.org While the general mechanism is well-established, isotopic labeling with compounds like this compound provides deeper insights. The reaction typically proceeds through an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate. libretexts.org The process begins with the protonation of the hydroxyl group, forming a good leaving group (water). libretexts.org The departure of water results in a carbocation, which then loses a proton from an adjacent carbon to form the alkene. libretexts.org
Studies on the dehydration of tert-butanol (B103910) have shown that the reaction can be autocatalytic, particularly in near-critical water. hawaii.edu In such systems, tert-butanol itself can act as a Brønsted acid. hawaii.edu The use of deuterated tert-butanol helps in dissecting the roles of different species in the proton transfer steps. For instance, comparing the reaction rates and products of the deuterated and non-deuterated analogs can help clarify the extent to which the methyl hydrogens are involved in the rate-determining step.
Kinetic isotope effect (KIE) studies in the alumina-catalyzed dehydration of tert-butanol have shown that the KIE for the conversion of an equimolar mixture of C4D9OH and C4H9OH is the same as the intermolecular elimination of water from (CD3)2CH3COH, with values in the range of 2.1–2.3. researchgate.net This significant isotope effect suggests that the C-H (or C-D) bond is broken in the rate-determining step, which supports a concerted E2 elimination mechanism on the alumina (B75360) surface, rather than a carbocation intermediate typical of E1 reactions in solution. researchgate.net
The unimolecular nucleophilic substitution (S_N1) reaction is another fundamental process where tert-butanol and its derivatives are classic substrates. wikipedia.orgmasterorganicchemistry.com The reaction proceeds in a stepwise manner, with the first and rate-determining step being the formation of a carbocation intermediate through the departure of a leaving group. masterorganicchemistry.comlibretexts.org The subsequent step involves a rapid attack of a nucleophile on the carbocation. masterorganicchemistry.com
This compound is instrumental in studying the finer details of the S_N1 mechanism. The rate of an S_N1 reaction is primarily dependent on the stability of the carbocation formed. masterorganicchemistry.comlibretexts.org Since the deuterium atoms in this compound are not directly attached to the carbon bearing the leaving group, the primary kinetic isotope effect is expected to be negligible. However, secondary kinetic isotope effects can be observed. These effects arise from changes in hybridization at the carbon atom adjacent to the reaction center.
In the S_N1 reaction of a tertiary alkyl halide, the carbon atom of the C-X bond is sp³ hybridized in the reactant and sp² hybridized in the carbocation intermediate. The hydrogens on the adjacent methyl groups can influence the stability of the carbocation through hyperconjugation. The substitution of hydrogen with deuterium can slightly alter the strength of these hyperconjugative interactions, leading to a small but measurable secondary KIE. This allows researchers to probe the electronic nature of the transition state leading to the carbocation.
The synthesis of tert-butyl chloride from tert-butanol and hydrochloric acid is a classic example of an S_N1 reaction. rsc.org The mechanism involves the protonation of the hydroxyl group to form a tert-butyloxonium ion, which then dissociates to form a stable tert-butyl carbocation. rsc.org The carbocation is then attacked by the chloride ion to yield the final product. rsc.org Using this compound in this reaction would allow for the study of the secondary KIE on the formation of the carbocation.
Hydroxyl radicals (•OH) are highly reactive species that play a crucial role in atmospheric and combustion chemistry, as well as in biological systems. nih.govnih.gov The reaction of •OH with alcohols typically proceeds via hydrogen abstraction to form a carbon-centered radical and a water molecule. nih.gov
The use of this compound allows for the investigation of the kinetic isotope effect of this abstraction reaction. Since all the hydrogens on the methyl groups are replaced by deuterium, a primary kinetic isotope effect is expected if the C-H (or C-D) bond is broken in the rate-determining step.
Studies on the reaction of •OH radicals with various deuterated alkanes have been conducted to determine site-specific abstraction rate constants. researchgate.netscispace.com For instance, research on propane (B168953) and butane (B89635) isotopologues has provided detailed information on the reactivity of primary and secondary C-H and C-D bonds. researchgate.netscispace.com Similar studies with this compound would reveal the KIE for hydrogen abstraction from the methyl groups. This information is valuable for developing accurate kinetic models for combustion and atmospheric processes. It is important to note that the reaction of •OH with tert-butyl alcohol (TBA) can lead to the formation of secondary peroxyl radicals (ROO•), which are less reactive but have longer half-lives and can also participate in oxidation reactions. nih.gov
Analysis of Primary and Secondary Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for deducing reaction mechanisms. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant of the same reaction with a heavy isotope (k_H). wikipedia.org
The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, particularly if the C-H bond is broken or formed in the rate-determining step (a primary KIE). wikipedia.org This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and harder to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, leading to a KIE (k_H/k_D) greater than 1.
In the case of this compound, a significant primary KIE would be expected for reactions where a hydrogen atom is abstracted from one of the methyl groups in the rate-determining step. For example, in a palladium-catalyzed reaction involving C(sp³)–H activation, an intramolecular KIE study using tert-butanol-D6 revealed a high KIE value of 4.7:1. rsc.org This large value strongly suggests that the activation of the C(sp³)–H bond is involved in the rate-determining step. rsc.org
Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are typically smaller than primary KIEs and can be either normal (k_H/k_D > 1) or inverse (k_H/k_D < 1). They provide valuable information about changes in hybridization and coordination at the reaction center during the transition state.
Kinetic isotope effects can be measured in two ways: intramolecularly and intermolecularly. nih.govresearchgate.net In an intermolecular KIE experiment, two separate reactions are run, one with the deuterated substrate and one with the non-deuterated substrate, and their rates are compared. In an intramolecular KIE experiment, a substrate containing both hydrogen and deuterium at equivalent positions is used, and the ratio of products resulting from the cleavage of C-H versus C-D bonds is measured.
Intramolecular KIEs are often considered more accurate as they eliminate potential errors arising from differences in reaction conditions between two separate experiments. nih.govresearchgate.net
An example of an intramolecular KIE study was conducted on the nitrosoarene ene reaction, where deuterium-stereolabeled 2,3-dimethyl-2-butenes were used. nih.gov The results showed large intramolecular primary isotope effects, which provided evidence for a reversible intermediate in the reaction pathway. nih.gov
Table of Research Findings for Mechanistic Investigations
| Study Type | Compound(s) | Key Finding | Reference |
| Dehydration Mechanism | tert-Butanol, this compound | Can be autocatalytic in near-critical water. | hawaii.edu |
| Dehydration on Alumina | C4D9OH, C4H9OH, (CD3)2CH3COH | KIE of 2.1–2.3 suggests a concerted E2 mechanism. | researchgate.net |
| S_N1 Reaction | Tertiary alkyl halides | Rate is dependent on carbocation stability. | masterorganicchemistry.comlibretexts.org |
| Radical Abstraction | Alkanes, Deuterated Alkanes | Site-specific rate constants for H and D abstraction by •OH can be determined. | researchgate.netscispace.com |
| C(sp³)–H Activation | tert-Butanol-D6 | Intramolecular KIE of 4.7:1 indicates C-H activation is in the rate-determining step. | rsc.org |
| Pyruvate Carboxylase Catalysis | [2H3]pyruvate | Intramolecular and intermolecular KIEs helped elucidate the catalytic mechanism. | nih.gov |
| Silver-Catalyzed Cyclization | Deuterated cyclobutanol | KIE of 0.98 showed that dehydration is not the rate-determining step. | acs.org |
Temperature Dependence of Kinetic Isotope Effects in Chemical Reaction Systems
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to that of the same reaction with a heavier isotope (k_H). The temperature dependence of the KIE can provide even deeper insights into the nature of the transition state. This dependence is primarily governed by the differences in vibrational frequencies between the isotopic molecules in the ground state and at the transition state.
In the context of reactions involving deuterated tert-butanol, studying the effect of temperature on the KIE can help to distinguish between different potential mechanisms, such as E1 and E2 elimination pathways in dehydration reactions. For example, in the alumina-catalyzed dehydration of a mixture of fully deuterated tert-butanol (C4D9OH) and its non-deuterated counterpart (C4H9OH), a kinetic isotope effect of 2.1–2.3 was observed. This result was interpreted as evidence against a carbocation intermediate, suggesting a concerted elimination mechanism for this specific catalytic system. While this study did not detail the temperature dependence of the KIE, it highlights the utility of isotopic substitution in mechanistic investigations of tert-butanol reactions.
The study of the gas-phase dehydration of tert-butanol has been a subject of interest for understanding unimolecular reactions. Research conducted over a range of temperatures has been used to determine the Arrhenius parameters for this reaction. For the dehydration of non-deuterated tert-butanol, rate constants have been measured at various temperatures, allowing for the calculation of the activation energy. For instance, in one study, the rate constant for the first-order dehydration of tert-butyl alcohol was found to be 1.20 x 10⁻⁴ s⁻¹ at 500°C and 6.80 x 10⁻³ s⁻¹ at 600°C. geocities.ws Another study reported the recommended rate constant for the dehydration reaction as k = 2.88(0.91) × 10⁷T^(2.21(0.10)) s⁻¹ exp(-62.4(0.9) kcal mol⁻¹/RT) over a temperature range of 658 to 980 K. nih.gov While these data are for the non-deuterated species, they form a baseline for comparative studies with deuterated analogues like this compound to determine the KIE and its temperature dependence.
Theoretical models can also be employed to predict the temperature dependence of KIEs. For bimolecular nucleophilic substitution (SN2) reactions, for example, theoretical studies have shown that the temperature dependence of the KIE is often negligible for very fast reactions. mdpi.com However, for reactions with a significant energy barrier, the KIE is expected to be temperature-dependent.
The following table summarizes hypothetical data on the temperature dependence of the KIE for a reaction involving this compound, illustrating a typical trend where the KIE decreases with increasing temperature.
| Temperature (K) | k_H (Rate Constant for C4H10O) | k_D (Rate Constant for C4H4D6O) | KIE (k_H/k_D) |
| 298 | 1.00 x 10⁻⁵ | 1.50 x 10⁻⁶ | 6.67 |
| 308 | 2.50 x 10⁻⁵ | 4.17 x 10⁻⁶ | 6.00 |
| 318 | 5.80 x 10⁻⁵ | 1.05 x 10⁻⁵ | 5.52 |
| 328 | 1.25 x 10⁻⁴ | 2.40 x 10⁻⁵ | 5.21 |
Table 1: Hypothetical Temperature Dependence of the Kinetic Isotope Effect for a Reaction of this compound
Computational Chemistry and Theoretical Modeling of Tert Butanol 1,1,1,3,3,3 D6 Systems
Quantum Chemical Calculations for Predicting and Interpreting Deuterium (B1214612) Isotope Effects
Quantum chemical calculations are instrumental in predicting and interpreting the deuterium isotope effects observed in systems containing Tert-butanol-1,1,1,3,3,3-D6. These effects, which manifest as changes in reaction rates (Kinetic Isotope Effects, KIEs) and physical properties like NMR chemical shifts, arise primarily from the difference in zero-point vibrational energy between carbon-hydrogen and carbon-deuterium bonds.
Detailed research findings from computational studies have elucidated the nature of these isotope effects. For instance, calculations on deuterated solvents involved in substrate reduction processes show significant KIEs (kH/kD), with values ranging from 1.40 to 4.4. smolecule.com These large values indicate that the solvent molecules are substantially involved in the rate-determining step of these reactions. smolecule.com The temperature dependence of these isotope effects can provide mechanistic details about how the solvent participates in the reaction. smolecule.com
Deuterium isotope effects on NMR chemical shifts are also a key area of investigation, as they correlate with hydrogen bond strength and provide quantitative measures of solvent-solute interactions. smolecule.comruc.dk Quantum chemical methods, including density functional theory (DFT) combined with continuum models for the solvent, can be used to analyze these effects. ruc.dk Primary isotope effects, defined as the difference in chemical shift between the hydrogen and deuterium nucleus (δ(H) - δ(D)), can be calculated to understand the geometry and strength of hydrogen bonds. ruc.dk
Table 1: Calculated Isotope Effects in Bimolecular Reactions Involving Deuterated Solvents
| Reaction Type | Rate Constant Ratio (kH/kD) | Activation Energy Difference (kJ/mol) |
| Nucleophilic Addition | 1.8 - 2.4 | 1.2 - 2.8 |
| Electrophilic Substitution | 1.3 - 1.9 | 0.8 - 1.9 |
| Radical Coupling | 2.1 - 3.2 | 2.1 - 3.4 |
This table is based on data for bimolecular processes in deuterated solvents, illustrating the typical range of isotope effects predicted by computational methods. smolecule.com
Molecular Dynamics Simulations for Investigating Molecular Interactions and Structure
Molecular dynamics (MD) simulations provide a dynamic, atomistic-level view of molecular systems, making them ideal for studying the complex intermolecular interactions and structural organization of tert-butanol (B103910) in various environments.
MD simulations have been extensively used to study the aggregation behavior of tert-butanol in aqueous solutions. These simulations reveal that unlike the chain-like aggregates formed by other butanol isomers, the globular shape of tert-butanol leads to the formation of small, distinct aggregates. rsc.org Several computational studies have confirmed this tendency for alcohol aggregation in aqueous tert-butanol solutions. researchgate.net
The accuracy of these simulations can be highly dependent on the force field used and the size of the simulation box. researchgate.net Some models have shown that simulations in small boxes might suggest the formation of molecular aggregates, whereas larger-scale simulations with the same models can lead to macroscopic phase separation. researchgate.net
The nature of intermolecular interactions has been analyzed using methods like the effective fragment potential (EFP), where parameters are derived from ab initio quantum calculations. nih.govpurdue.edu This approach allows for the decomposition of the total potential energy into its constituent parts: electrostatics, exchange-repulsion, polarization, and dispersion. nih.gov In tert-butanol-water solutions, electrostatic and exchange-repulsion forces provide the largest contributions, but polarization and dispersion are also essential for an accurate description. nih.gov As the concentration of tert-butanol increases, the relative contribution of dispersion energy grows. nih.gov
Hydrogen bonds are recognized as the primary driving force for the formation of tert-butanol aggregates in aqueous solutions. core.ac.ukarxiv.org MD simulations are crucial for modeling the structure and dynamics of these hydrogen bond networks. Studies have shown that tert-butanol is miscible with water at all concentrations, unlike its other isomers. rsc.org This is attributed to the formation of water-compatible tert-butanol aggregates that, while interacting considerably with water molecules, cause a significant disruption of the water's native hydrogen-bond network, ultimately leading to a homogeneous solution. rsc.org
Simulations indicate that at low concentrations, the structure of water is enhanced, and the components are not mixed homogeneously at the molecular level, with the formation of local tert-butanol-rich and water-rich regions. nih.govcore.ac.uk As the concentration approaches an equimolar mixture, the microscopic mixing becomes more complete. nih.gov The lifetime and thermodynamic properties of the hydrogen bonds within these mixtures have been successfully related to the system's structural and rheological properties, such as viscosity. core.ac.ukarxiv.org
Theoretical models and simulations have been employed to predict and validate the complex rotational dynamics of tert-butanol molecules in both solid and liquid states. The reorientation mechanisms are often probed experimentally using techniques like 2H NMR, and simulations provide the molecular-level detail to interpret the results.
In confined environments, such as when adsorbed in the channels of zeolites, the reorientation of the tert-butanol molecule as a whole is strongly restricted by hydrogen bonding to the surface. researchgate.net Under these conditions, the dominant motions are intramolecular rotations of the methyl (CD3) groups and the rotation of the entire deuterated tert-butyl group around the C-O bond axis. researchgate.net The activation energy for the methyl group rotation is significantly lower in this confined state compared to solid tert-butanol, indicating that the butyl fragment's motion is less restricted. researchgate.net
In the liquid phase, the reorientation of the hydroxyl (OH) group is a key dynamic process. researchgate.net The slower reorientational dynamics of alcohols compared to water can be explained by two main factors: the steric hindrance from the alkyl groups, which limits potential partners for hydrogen-bonding exchanges, and the increasing importance of the slower reorientation of intact hydrogen-bonded structures. researchgate.net
Table 2: Activation Energies for Molecular Motions of Deuterated Tert-Butyl Alcohol in a Confined Environment (MFI Zeolite)
| Molecular Motion | Activation Energy (Ea) | Description |
| Methyl group rotation | 8.0 ± 1.6 kJ mol⁻¹ | Rotation of CD3 groups around the C-O bond axis. researchgate.net |
| Jump diffusion (zigzag-zigzag) | 7 ± 2 kJ mol⁻¹ | Exchange of the molecule between two zigzag channels. researchgate.net |
| Jump diffusion (zigzag-straight) | 5 ± 1 kJ mol⁻¹ | Exchange of the molecule between zigzag and straight channels. researchgate.net |
This table summarizes the activation barriers for different reorientational motions of deuterated tert-butyl alcohol within a zeolite framework, as determined by 2H NMR and theoretical analysis. researchgate.net
Advanced Research Applications of Tert Butanol 1,1,1,3,3,3 D6
Role as Chemical Probes for Elucidating Complex Reaction Systems
The substitution of hydrogen with deuterium (B1214612) in Tert-butanol-1,1,1,3,3,3-D6 significantly impacts its chemical behavior, making it an effective probe for studying reaction mechanisms. The key to this application lies in the kinetic isotope effect (KIE), where the heavier deuterium atoms lead to slower reaction rates when a carbon-deuterium bond is broken in the rate-determining step of a reaction.
By comparing the reaction rates of a compound with its deuterated analog, researchers can gain insights into the transition state of a reaction and identify which bonds are broken. For instance, in nucleophilic substitution reactions, using a deuterated substrate like deuterated tert-butyl chloride (which can be synthesized from deuterated tert-butanol) can help to map out preferred reaction pathways and understand factors that influence reactivity. This allows scientists to track the movement and transformation of specific parts of a molecule during a chemical reaction, providing clear evidence for proposed mechanisms. smolecule.comsmolecule.com The distinct mass difference between hydrogen and deuterium is readily detectable by techniques like mass spectrometry, further aiding in the elucidation of complex reaction pathways in organic chemistry. smolecule.com
Building Block in the Synthesis of Complex Deuterated Organic Molecules
This compound is a versatile building block in organic synthesis, primarily used to introduce deuterium labels into more complex molecules. lookchem.com Its non-deuterated counterpart, tert-butanol (B103910), is a common precursor for producing other chemicals, and the deuterated version allows for the creation of isotopically labeled analogs. lookchem.comchemimpex.com
One common synthetic route involves the conversion of deuterated tert-butanol into deuterated tert-butyl chloride. This can be achieved through chlorination with deuterated hydrochloric acid (DCl), often in the presence of a dehydrating agent like anhydrous calcium chloride to drive the reaction to completion. The resulting deuterated tert-butyl chloride can then be used in subsequent reactions to build more complex deuterated structures.
In medicinal chemistry, deuterated compounds are crucial for studying the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. google.comacs.org Replacing hydrogen with deuterium at a site of metabolic oxidation can slow down the drug's breakdown, a strategy known as "metabolic switching". google.com This can lead to an improved pharmacokinetic profile, potentially increasing the drug's half-life and efficacy while reducing the formation of unwanted metabolites. google.comckisotopes.com
This compound can be used as a starting material or intermediate in the synthesis of these deuterated drug analogs. pharmaffiliates.com For example, labeled building blocks are used to create deuterated versions of pharmaceuticals to serve as internal standards for highly sensitive LC/MS/MS analysis of drugs in bodily fluids. iaea.org The ability to track the metabolic fate of a drug is essential for understanding its mechanism of action and for the development of new, more effective pharmaceuticals. smolecule.comgoogle.com
Beyond medicinal chemistry, this compound is an important intermediate for synthesizing a wide array of labeled compounds for various research applications. lookchem.comiaea.org These labeled compounds are particularly valuable as internal standards in quantitative mass spectrometry, a technique used across pharmacological, chemical, and environmental research. google.com
The synthesis often involves using the deuterated alcohol to create other reactive intermediates. For example, the reaction of tert-butanol with a modified Curtius reaction sequence can lead to the formation of Boc-protected amines, which are versatile building blocks in organic synthesis. thieme-connect.com The introduction of the deuterated tert-butyl group allows for precise tracking and quantification in complex mixtures.
| Application Category | Specific Use | Reference |
| Medicinal Chemistry | Synthesis of deuterated drug analogs to study metabolism (ADME) | google.comacs.org |
| Creation of internal standards for bioanalytical assays (LC/MS/MS) | iaea.org | |
| Improving pharmacokinetic profiles of drugs | google.comckisotopes.com | |
| General Synthesis | Precursor for other deuterated building blocks (e.g., deuterated tert-butyl chloride) | |
| Synthesis of labeled standards for quantitative mass spectrometry | google.com | |
| Used in the creation of deuterated Boc-protected amines | thieme-connect.com |
Advanced Solvation and Liquid Structure Studies
The structure and dynamics of liquids, particularly those involving hydrogen bonding, are complex phenomena. This compound is a powerful tool in this area of research, especially when used in conjunction with neutron scattering techniques. researchgate.netnih.gov
Neutron scattering is uniquely sensitive to the isotopic composition of a sample. nih.govnih.gov Hydrogen (¹H) and deuterium (²H or D) scatter neutrons very differently. By selectively replacing hydrogen with deuterium in a molecule like tert-butanol, researchers can effectively "highlight" different parts of the molecule or the surrounding solvent molecules. researchgate.netnih.gov This technique, known as isotopic substitution or contrast variation, allows for the detailed characterization of molecular arrangements and interactions in liquid mixtures. researchgate.netnih.gov
Studies using neutron diffraction with isotopic substitution on tert-butanol solutions have revealed detailed information about its liquid structure. researchgate.netnih.gov For example, research has shown that pure liquid tert-butanol is highly structured, consisting of coexisting monomers and various hydrogen-bonded aggregates like cyclic tetramers and hexamers. researchgate.netua.pt When mixed with other solvents, such as toluene (B28343) or water, the deuterated alcohol helps to elucidate how these structures are altered and how the different components of the mixture are organized at the molecular level. researchgate.net
Key Findings from Solvation Studies:
| System Studied | Technique Used | Key Finding |
| Pure Liquid tert-butanol | Neutron Diffraction, Raman Spectroscopy, MD Simulations | The liquid phase is highly structured with a predominance of hydrogen-bonded aggregates (e.g., tetramers, hexamers). researchgate.netua.pt |
| tert-Butanol/Toluene Mixtures | Neutron Scattering with H/D Isotopic Substitution | Revealed a decoupling of the molecular motion of each component when confined in nanochannels. researchgate.net |
| tert-Butanol/Cyclohexene (B86901)/Water Trimolecular Mixture | Neutron Scattering with H/D Isotopic Substitution | Showed a well-mixed solution with specific interactions: cyclohexene solvated by alcohol methyl groups and water integrated via hydrogen bonds to alcohol hydroxyl groups. nih.gov |
Isotopic Tracer Studies in Environmental Processes and Biochemical Transformations
This compound serves as an invaluable isotopic tracer for tracking the fate of tert-butanol (TBA) in the environment and in biological systems. TBA is a significant groundwater contaminant, often originating from gasoline spills where it was used as a fuel oxygenate or as a breakdown product of other additives like methyl tert-butyl ether (MTBE). nih.govepa.govresearchgate.net
Understanding the natural attenuation and biodegradation of TBA in groundwater is crucial for risk assessment and remediation. epa.govwhiterose.ac.uk Using deuterated TBA allows researchers to introduce a known amount of the contaminant into a system (such as a microcosm study with aquifer sediment) and track its degradation pathways without confusion from pre-existing, non-deuterated TBA. epa.gov
Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to monitor the biodegradation of contaminants. nih.govwhiterose.ac.uk While CSIA typically measures natural variations in stable isotopes (like ¹³C/¹²C), studies involving the introduction of heavily labeled compounds like this compound provide a clear and unambiguous way to follow biochemical transformations. smolecule.com By analyzing samples over time with mass spectrometry, scientists can identify the formation of deuterated metabolites, providing direct evidence of biodegradation and helping to characterize the specific biochemical pathways involved. whiterose.ac.uk
Q & A
Q. How does this compound compare to other deuterated alcohols (e.g., isopropanol-D6) in stabilizing protein structures during cryo-EM?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
